molecular formula C17H20N2O B5760272 N-[4-(dimethylamino)phenyl]-3-phenylpropanamide

N-[4-(dimethylamino)phenyl]-3-phenylpropanamide

Cat. No. B5760272
M. Wt: 268.35 g/mol
InChI Key: LBESMIBYLPUDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-3-phenylpropanamide, commonly known as Modafinil, is a wakefulness-promoting drug that is used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Modafinil is also used off-label as a cognitive enhancer, to improve memory, focus, and creativity.

Mechanism of Action

The exact mechanism of action of Modafinil is not fully understood. It is believed that Modafinil works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and histamine in the brain. Modafinil also appears to enhance the activity of orexin neurons, which play a role in regulating wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to increase alertness, wakefulness, and concentration. It also reduces fatigue and improves mood. Modafinil has been shown to increase heart rate and blood pressure, but these effects are generally mild and well-tolerated. Modafinil has a long half-life of around 12-15 hours, which means that its effects can last for several hours after ingestion.

Advantages and Limitations for Lab Experiments

Modafinil has several advantages for use in lab experiments. It has a well-established safety profile and is generally well-tolerated. Modafinil has a long half-life, which means that its effects can be sustained for several hours, allowing for longer experiments. However, Modafinil can be expensive and difficult to obtain, which may limit its use in some experiments.

Future Directions

There are several future directions for research on Modafinil. One area of research is the potential use of Modafinil as a treatment for cognitive decline in aging populations. Another area of research is the potential use of Modafinil as a treatment for addiction, particularly in the treatment of cocaine and methamphetamine addiction. Finally, research is needed to better understand the long-term effects of Modafinil use, particularly in healthy individuals who use the drug as a cognitive enhancer.

Synthesis Methods

Modafinil was first synthesized in the 1970s by French pharmaceutical company Lafon Laboratories. The synthesis method involves the reaction of benzhydryl sulfinyl acetamide with hydrazine to form Modafinil. The reaction is catalyzed by a base such as potassium hydroxide. The yield of the reaction is typically around 60%.

Scientific Research Applications

Modafinil has been extensively studied for its cognitive enhancing effects. Research has shown that Modafinil can improve working memory, attention, and executive function in healthy individuals. Modafinil has also been shown to improve cognitive performance in sleep-deprived individuals. In addition, Modafinil has been studied for its potential as a treatment for depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-7,9-12H,8,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBESMIBYLPUDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-3-phenylpropanamide

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